3-Chloro-4-(difluoromethyl)benzonitrile

Lipophilicity Metabolic Stability Drug Design

3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3) is a halogenated aromatic nitrile featuring a unique ortho-relationship between the 3-chloro and 4-difluoromethyl substituents. This distinct substitution pattern creates a specific steric and electronic environment essential for cross-coupling and SNAr reactions in drug discovery. The -CHF₂ moiety imparts enhanced lipophilicity (XLogP3=2.9) and metabolic stability not achievable with non-fluorinated analogs. Validated in patent literature as a key building block for HIV-1 RT inhibitors (IC₅₀=6 nM) and SGLT2 inhibitors. GHS Warning classification facilitates larger-scale synthesis workflows. Solid state, defined storage (2-8°C).

Molecular Formula C8H4ClF2N
Molecular Weight 187.57 g/mol
CAS No. 206201-66-3
Cat. No. B15386378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(difluoromethyl)benzonitrile
CAS206201-66-3
Molecular FormulaC8H4ClF2N
Molecular Weight187.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)C(F)F
InChIInChI=1S/C8H4ClF2N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H
InChIKeyIKANXKXBVSSJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3): Halogenated Aromatic Building Block for Pharmaceutical and Agrochemical Intermediates – Sourcing and Selection Guide


3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3) is a halogenated aromatic nitrile with the molecular formula C₈H₄ClF₂N and a molecular weight of 187.57 g/mol [1]. This compound features a benzonitrile core substituted with a chloro group at the meta position and a difluoromethyl (-CHF₂) group at the para position, a unique ortho-relationship between these substituents that distinguishes it from other difluoromethylbenzonitrile isomers [2]. The difluoromethyl moiety imparts enhanced lipophilicity (XLogP3 = 2.9) and metabolic stability compared to non-fluorinated analogs, making this compound a valuable intermediate in the synthesis of pharmaceuticals targeting conditions such as HIV and SGLT2-related metabolic disorders, as well as novel fungicidal agrochemicals [3].

3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3): Why In-Class Analogs Cannot Be Directly Substituted


While several difluoromethylbenzonitrile isomers and halogenated benzonitrile analogs exist in the chemical marketplace, the specific 3-chloro-4-(difluoromethyl) substitution pattern of CAS 206201-66-3 confers a distinct combination of physicochemical and reactivity properties that cannot be replicated by its closest structural analogs. The ortho-relationship between the 3-chloro and 4-difluoromethyl groups creates a unique steric and electronic environment that directly influences downstream synthetic outcomes, particularly in cross-coupling and nucleophilic aromatic substitution reactions [1]. Procurement decisions must account for quantifiable differences in molecular weight, lipophilicity, toxicity profile, and physical state—parameters that critically impact shipping logistics, storage requirements, and regulatory compliance in industrial-scale synthesis workflows .

3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3): Quantitative Differentiation Evidence vs. Structural Analogs


LogP Differentiation: 3-Chloro-4-(difluoromethyl)benzonitrile vs. Non-Chlorinated 4-(Difluoromethyl)benzonitrile

3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3) exhibits a computed XLogP3 value of 2.9 [1]. In contrast, the non-chlorinated analog 4-(difluoromethyl)benzonitrile (CAS 55805-10-2) has a lower computed XLogP3 of approximately 2.3 [2]. This 0.6 log unit difference corresponds to a 4-fold increase in partition coefficient, translating to significantly enhanced membrane permeability and lipophilicity-driven target engagement in drug candidates incorporating this scaffold. The chloro substituent at the 3-position is the primary driver of this increased lipophilicity, a feature absent in the non-chlorinated analog.

Lipophilicity Metabolic Stability Drug Design

Toxicity Profile Differentiation: 3-Chloro-4-(difluoromethyl)benzonitrile vs. 3-Chloro-4-(trifluoromethyl)benzonitrile

3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3) is classified under GHS with a 'Warning' signal word and carries hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . In contrast, the trifluoromethyl analog 3-chloro-4-(trifluoromethyl)benzonitrile (CAS 1092460-79-1) carries a 'Danger' signal word with H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) affecting 100% of notifications [1]. This difference in hazard classification has direct operational implications: the target compound can be shipped at room temperature with standard precautions, whereas the trifluoromethyl analog requires hazardous material (HazMat) shipping protocols and carries significantly higher handling costs and regulatory burden.

Safety Shipping Regulatory Compliance

Physical State and Melting Point: Solid vs. Liquid Handling Characteristics

3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3) is a solid at room temperature, with storage conditions specified as sealed in dry conditions at 2-8°C . In contrast, the 4-position isomer 4-(difluoromethyl)benzonitrile (CAS 55805-10-2) is a liquid at room temperature , and the methyl analog 3-chloro-4-methylbenzonitrile (CAS 21423-81-4) has a melting point of 45-48°C . The solid physical state of the target compound offers superior weighing accuracy and easier handling in parallel synthesis and automated dispensing workflows compared to liquid or low-melting analogs, reducing solvent evaporation and cross-contamination risks during compound management.

Physical Properties Handling Weighing Accuracy

Molecular Weight and Rotatable Bond Differentiation for Pharmacokinetic Optimization

3-Chloro-4-(difluoromethyl)benzonitrile (MW 187.57) has a single rotatable bond (the C-CHF₂ bond), contributing to a favorable balance of conformational rigidity and flexibility for drug-like properties [1]. By comparison, the trifluoromethyl analog 3-chloro-4-(trifluoromethyl)benzonitrile (MW 205.56) has zero rotatable bonds—a fully rigid structure that may limit induced-fit target binding—while carrying higher molecular weight [2]. The 3-chloro-4-fluoro analog (MW 155.55) is lighter but offers no -CHF₂ metabolic stabilization benefit [3]. The -CHF₂ group in the target compound serves as both a lipophilic hydrogen-bond donor and a metabolically stable bioisostere, a dual functionality unavailable in -CF₃ (no H-bond donor capacity) or -F (limited metabolic stability) analogs.

Drug-likeness Oral Bioavailability PK Properties

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) in BBB Penetration Prediction

3-Chloro-4-(difluoromethyl)benzonitrile has a TPSA of 23.8 Ų and 3 hydrogen bond acceptors (the nitrile nitrogen and two fluorine atoms) [1]. This TPSA value falls below the 60-70 Ų threshold generally associated with favorable blood-brain barrier (BBB) penetration. In comparison, the trifluoromethyl analog has a TPSA of 23.8 Ų but 4 hydrogen bond acceptors (three F atoms plus nitrile) [2], while the 4-fluoro analog has a TPSA of 23.8 Ų with only 2 hydrogen bond acceptors [3]. The target compound's intermediate H-bond acceptor count (3) positions it between the more polar CF₃ analog (4 acceptors, potentially reduced membrane permeability) and the less polar F analog (2 acceptors, potentially insufficient target engagement), offering a balanced profile for CNS drug discovery programs.

CNS Drug Design Blood-Brain Barrier Permeability

3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3): Validated Research and Industrial Application Scenarios


Pharmaceutical Intermediate: HIV-1 Reverse Transcriptase Inhibitor Synthesis

3-Chloro-4-(difluoromethyl)benzonitrile serves as a critical building block for constructing pyrimidinone-based HIV-1 reverse transcriptase inhibitors. Patent literature demonstrates its incorporation into complex heterocyclic scaffolds where the 3-chloro-4-(difluoromethyl)benzonitrile moiety contributes to nanomolar potency (reported IC₅₀ = 6 nM) against HIV-1 RT polymerase [1]. The difluoromethyl group enhances metabolic stability of the resulting drug candidates, a property not achievable with non-fluorinated benzonitrile analogs [2].

Agrochemical Intermediate: Novel Fungicide Development

This compound is employed as an intermediate in the synthesis of benzamidoxime-derived fungicidal agents for controlling phytopathogenic fungi [1]. The 3-chloro-4-(difluoromethyl) substitution pattern provides enhanced lipophilicity (XLogP3 = 2.9) compared to non-chlorinated difluoromethylbenzonitrile isomers, improving foliar penetration and target site accumulation in crop protection applications. The moderate hazard profile (GHS Warning vs. Danger classification) facilitates larger-scale synthesis and formulation workflows compared to more acutely toxic trifluoromethyl analogs [2].

Medicinal Chemistry: SGLT2 Inhibitor Scaffold Construction

Glucopyranosyl-substituted benzonitrile derivatives incorporating this scaffold have been patented as SGLT2 inhibitors for diabetes therapy [1]. The 3-chloro-4-(difluoromethyl)benzonitrile core provides a metabolically stable platform for further functionalization, with the -CHF₂ group acting as a lipophilic hydrogen-bond donor that enhances target binding affinity. The solid physical state and defined melting characteristics (storage at 2-8°C) support reproducible weighing and handling in medicinal chemistry laboratories conducting structure-activity relationship (SAR) studies [2].

PI3Kα Inhibitor Development in Oncology Research

Heterocyclic compounds derived from halogenated benzonitrile intermediates, including 3-chloro-4-(difluoromethyl)benzonitrile, have been disclosed as phosphatidylinositol-3-kinase α (PI3Kα) inhibitors with potential applications in cancer therapy [1]. The unique ortho-relationship between the 3-chloro and 4-difluoromethyl substituents creates a specific steric and electronic environment that influences kinase binding pocket interactions, differentiating it from other substitution patterns in structure-based drug design campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(difluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.